1,6-Diazidohexane
Overview
Description
1,6-Diazidohexane: is an organic compound with the molecular formula C₆H₁₄N₆ . It consists of a hexane backbone with azide groups (-N₃) attached to the first and sixth carbon atoms. This compound is known for its high reactivity due to the presence of azide groups, which makes it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diazidohexane can be synthesized through the reaction of 1,6-dibromohexane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,6-Diazidohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Cycloaddition Reactions: The azide groups can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Hexane-1,6-diamine: Formed from reduction reactions.
Scientific Research Applications
1,6-Diazidohexane has several scientific research applications, including:
Material Science: Used as a crosslinker in the preparation of polymeric materials, enhancing their mechanical properties and stability.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules, particularly in click chemistry.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Solar Cells: Employed in the fabrication of perovskite solar cells to improve efficiency and stability.
Mechanism of Action
The mechanism of action of 1,6-diazidohexane primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
Comparison with Similar Compounds
1,6-Diiodohexane: Similar hexane backbone with iodine atoms instead of azide groups.
1,6-Dibromohexane: Similar hexane backbone with bromine atoms instead of azide groups.
1,6-Dichlorohexane: Similar hexane backbone with chlorine atoms instead of azide groups.
Uniqueness: 1,6-Diazidohexane is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and as a crosslinker in material science .
Properties
IUPAC Name |
1,6-diazidohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBPUSJPDDISRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407717 | |
Record name | 1,6-diazidohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-54-1 | |
Record name | 1,6-diazidohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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